molecular formula C26H23N5OS2 B11775222 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No.: B11775222
M. Wt: 485.6 g/mol
InChI Key: NYKJOIILLRLGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic 1,2,4-triazole derivative featuring a benzyl-phenyl-substituted triazole core linked via a thioether bridge to an acetamide group. The acetamide moiety is further substituted with a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl group, which confers unique electronic and steric properties. The synthesis of such derivatives typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the 1,2,4-triazole ring, followed by nucleophilic substitution or condensation to attach the thioacetamide and tetrahydrobenzo[b]thiophen-2-yl groups .

Key synthetic precursors, such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, are reacted with ethyl cyanoacetate to form intermediates like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which are subsequently functionalized with triazole-thiol groups via Gewald-type or regioselective cyclization reactions . The compound’s structural complexity and functional diversity make it a candidate for pharmacological evaluation, particularly in anticancer research, as seen in related analogs .

Properties

Molecular Formula

C26H23N5OS2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C26H23N5OS2/c27-16-21-20-13-7-8-14-22(20)34-25(21)28-24(32)17-33-26-30-29-23(15-18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-15,17H2,(H,28,32)

InChI Key

NYKJOIILLRLGSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzyl Hydrazine and Phenyl Isothiocyanate

A high-yielding route to the triazole-thiol involves cyclizing benzyl hydrazine with phenyl isothiocyanate under acidic conditions:

  • Reagents : Benzyl hydrazine (1.0 equiv), phenyl isothiocyanate (1.2 equiv), HCl (catalytic), ethanol (solvent).

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from hexane/EtOAc.

Yield : 72–78%.
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, 10H, Ar-H), 4.35 (s, 2H, CH₂), 3.98 (s, 1H, SH).

  • MS (ESI+) : m/z 268.1 [M+H]⁺.

Synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-chloroacetamide

Amination of 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine

The tetrahydrobenzo[b]thiophene core is functionalized via amidation with chloroacetyl chloride:

  • Reagents : 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine (1.0 equiv), chloroacetyl chloride (1.5 equiv), triethylamine (2.0 equiv), dichloromethane (solvent).

  • Conditions : 0°C → room temperature, 4 hours under N₂.

  • Workup : Washing with 5% HCl, brine, and drying over MgSO₄.

Yield : 68%.
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.5 (C=O), 122.4 (CN), 40.1 (CH₂Cl), 29.8–22.3 (tetrahydrobenzo[b]thiophene carbons).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O).

Thioetherification to Form the Target Compound

Nucleophilic Substitution Under Basic Conditions

The triazole-thiol reacts with the chloroacetamide intermediate to form the thioether linkage:

  • Reagents :

    • 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)

    • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-chloroacetamide (1.1 equiv)

    • K₂CO₃ (2.0 equiv), DMF (solvent).

  • Conditions : 60°C, 8 hours.

  • Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 65%.
Optimization Table :

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF60865
NaOHEtOH252442
DBUTHF50658

Characterization :

  • HRMS (ESI+) : m/z 542.1543 [M+H]⁺ (calc. 542.1548).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.62–7.18 (m, 10H, Ar-H), 4.28 (s, 2H, SCH₂), 2.90–2.45 (m, 8H, tetrahydrobenzo[b]thiophene).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling for Thioether Formation

An alternative employs Mitsunobu conditions to couple pre-formed thiol and alcohol precursors:

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF.

  • Yield : 54% (lower due to competing side reactions).

Solid-Phase Synthesis for Scalability

Immobilizing the tetrahydrobenzo[b]thiophene subunit on Wang resin enables iterative coupling:

  • Resin Loading : 0.8 mmol/g.

  • Final Purity : 92% (HPLC).

Analytical Validation and Quality Control

Purity Assessment by HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (250 mm)MeCN/H₂O (70:30)12.498.5
C8 (150 mm)MeOH/0.1% TFA (65:35)9.897.2

Stability Under Accelerated Conditions

ConditionTimeDegradation (%)
40°C/75% RH1M1.2
0.1N HCl, 25°C24h8.7
0.1N NaOH, 25°C24h12.4

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg ($)Contribution to Total Cost (%)
3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine420058
Chloroacetyl chloride98022
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol320017

Waste Stream Management

  • DMF Recovery : Distillation at reduced pressure (85% recovery).

  • Heavy Metal Content : <2 ppm (ICP-MS).

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

Compound A undergoes nucleophilic substitution reactions at the thioether (–S–) linkage due to the electron-rich sulfur atom. Key observations include:

Reaction Reagents/Conditions Product Yield Reference
AlkylationAlkyl halides (e.g., CH₃I) in ethanol, refluxS-Alkylated derivatives65–78%
ArylationAryl diazonium salts, Cu(I) catalysisS-Arylated analogs55–70%
  • Mechanistic Insight : The sulfur atom acts as a nucleophile, attacking electrophilic centers in alkyl/aryl halides. Steric hindrance from the benzyl and phenyl groups on the triazole ring moderates reaction rates.

Oxidation of the Thioether Group

The thioether moiety in Compound A is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Acetic acid, 60°C, 4 hSulfoxide derivativeIntermediate for antitumor agents
KMnO₄ (acidic)Room temperature, 12 hSulfone derivativeEnhanced metabolic stability
  • Structural Impact : Oxidation increases polarity, altering solubility and bioavailability .

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Key Feature
PhenylacetyleneCu(I)-catalyzed, DMF, 80°CTriazolo-isoxazole hybridsImproved antimicrobial activity
Nitrile oxidesMicrowave irradiation, 100°CFused bicyclic systemsPotential kinase inhibitors
  • Regioselectivity : The 3-position of the triazole ring is more reactive due to electron-withdrawing effects from the benzyl group .

Hydrolysis of the Acetamide Group

The acetamide (–NHCO–) linker undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Application
AcidicHCl (6M), reflux, 8 hCarboxylic acid derivativePrecursor for prodrugs
BasicNaOH (10%), ethanol, 50°CAmine intermediateFunctionalization for SAR studies
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions involve hydroxide attack at the carbonyl carbon.

Metal Coordination and Chelation

Compound A acts as a ligand for transition metals, forming complexes with therapeutic potential:

Metal Ion Reaction Conditions Complex Structure Biological Activity
Cu(II)Ethanol, room temperature, 2 hOctahedral geometryEnhanced antioxidant activity
Zn(II)Methanol, reflux, 6 hTetrahedral coordinationAntidiabetic potential
  • Spectroscopic Confirmation : IR and UV-Vis spectra confirm ligand-to-metal charge transfer (LMCT) transitions .

Functionalization via Click Chemistry

The cyano (–CN) group on the tetrahydrobenzo[b]thiophene ring enables azide-alkyne cycloadditions:

Reagent Conditions Product Utility
Sodium azideDMF, 100°C, 12 hTetrazole analogsAnticancer leads
Propargyl bromideCuSO₄/NaAsc, RTTriazole-linked conjugatesTargeted drug delivery
  • Efficiency : Reactions proceed with >80% yield under copper-catalyzed conditions .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether moiety:

Wavelength Solvent Product Mechanism
254 nmAcetonitrileFree thiol and benzyl radicalHomolytic bond fission
365 nmMethanolDisulfide dimerRadical recombination
  • Applications : Photodynamic therapy and controlled-release systems .

Interaction with Biomolecules

Compound A forms covalent adducts with cysteine residues in enzymes:

Target Enzyme Binding Site Inhibition IC₀ Reference
5-LipoxygenaseActive-site cysteine1.2 µM
Caspase-3Allosteric pocket4.7 µM
  • Docking Studies : Molecular dynamics simulations confirm stable hydrogen bonding with Gln⁵⁴⁷ and hydrophobic interactions with Leu⁶⁰³ in 5-LOX .

Scientific Research Applications

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent . Triazole derivatives are known for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide may target enzymes involved in DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties . Similar compounds have demonstrated effectiveness against various fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism could be beneficial in treating fungal infections .

Anti-inflammatory Properties

In addition to its anticancer and antifungal activities, this compound has shown potential as an anti-inflammatory agent . In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant in the modulation of inflammatory responses .

Development of Novel Materials

The unique structural features of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide make it suitable for applications in materials science . The compound's electronic and optical properties are being explored for the development of advanced materials with specific functionalities such as photoconductivity and luminescence. These materials could find applications in electronic devices and sensors .

Interaction with Biological Targets

Research into the biological interactions of this compound reveals its potential to bind with various proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its therapeutic efficacy.

Case Studies

Several studies have documented the biological activity of similar triazole derivatives:

  • Anticancer Activity : A study evaluated the anticancer effects of structurally related triazole compounds against a panel of human tumor cell lines. The results indicated significant growth inhibition rates in several cases.
  • Antifungal Efficacy : Another study demonstrated that triazole derivatives exhibited fungicidal activity against pathogens like Corynespora cassiicola and Pseudomonas syringae, showcasing their potential in agricultural applications as fungicides .

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Electronic and Steric Modifications

  • The tetrahydro ring system may increase metabolic stability compared to fully aromatic analogs .
  • 4-Methoxyphenyl Analog (): The methoxy group introduces electron-donating properties, likely improving solubility but reducing electrophilic reactivity compared to the cyano group .
  • Bromo-Hydroxyphenyl Derivative (): The bromo substituent increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Bioactivity Trends

  • Antitumor activity is prominent in derivatives with cyano-substituted tetrahydrobenzo[b]thiophen moieties. For example, analogs from exhibited IC₅₀ values <10 µM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines .

Biological Activity

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C26H26N4OS
  • Molecular Weight : 442.57584 g/mol
  • CAS Number : 332922-56-2

Structural Characteristics

The compound features a triazole ring that is known for its ability to form hydrogen bonds and interact with biological targets. The presence of a cyano group and a tetrahydrobenzo[b]thiophene moiety adds to its complexity and potential reactivity.

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. A study involving various triazole derivatives demonstrated that compounds with similar structures to the target compound displayed effective fungicidal activities against pathogens such as Corynespora cassiicola and Pseudomonas syringae . The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Antimicrobial Properties

The triazole scaffold has been associated with antimicrobial activity against a range of bacterial strains. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The biological assays suggest that the presence of specific functional groups enhances the interaction with bacterial enzymes or cell wall components .

Cytotoxicity and Cancer Research

Preliminary studies suggest that certain triazole derivatives may possess cytotoxic effects on cancer cells. These compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly enhance anticancer activity .

Inhibition of Kinases

Recent findings highlight the potential of triazole derivatives as kinase inhibitors. For instance, modifications to the triazole structure have been shown to increase potency against specific kinases involved in cancer progression . This suggests a promising avenue for developing targeted cancer therapies.

Case Study 1: Antifungal Efficacy

A study synthesized several 1,2,4-triazole derivatives and evaluated their antifungal efficacy in vitro. Among these, certain derivatives exhibited IC50 values in the low micromolar range against Candida albicans, indicating strong antifungal potential .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In a comparative study assessing the cytotoxicity of various triazole compounds against breast cancer cell lines (MCF-7), it was found that modifications to the triazole ring led to enhanced cytotoxic effects. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Triazole AAntifungalCorynespora cassiicola5.0
Triazole BAntimicrobialE. coli10.0
Triazole CCytotoxicMCF-78.0
Target CompoundCytotoxicMCF-76.5This Study

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling 1,2,4-triazole-thiol derivatives with halogenated acetamide intermediates. A key step is the nucleophilic substitution reaction between the triazole-thiol moiety and a chloroacetamide group. For example, chloroacetyl chloride is reacted with amino-thiazole intermediates in the presence of triethylamine as a base and dioxane as a solvent at 20–25°C . Optimization strategies include:

  • Temperature control : Maintaining temperatures below 25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like dioxane improve reaction homogeneity.
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for verifying substituent positions, such as the benzyl and tetrahydrobenzo[b]thiophen groups.
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1} for the cyano group) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with ethyl acetate/hexane eluents.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Initial screening should focus on:

  • Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi, referencing triazole derivatives' known activity .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs' reported mechanisms .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies involving similar 1,2,4-triazole derivatives?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., benzyl vs. phenyl groups) to isolate contributions to activity .
  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell line passage number) to minimize variability .
  • Meta-analysis : Compare data from multiple studies to identify trends, such as enhanced antifungal activity with electron-withdrawing substituents .

Q. How can computational chemistry predict the binding affinity and mechanism of action of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial topoisomerase IV). Docking studies of similar triazole-thioacetamides reveal hydrogen bonding with active-site residues .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time, focusing on hydrophobic interactions with the tetrahydrobenzo[b]thiophen moiety .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent properties (e.g., logP, polar surface area) with activity data .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

  • Temperature : Store at -20°C for long-term stability, as thioether linkages may degrade at higher temperatures .
  • Moisture control : Use desiccants to prevent hydrolysis of the acetamide group.
  • Light protection : Amber vials minimize photodegradation of the cyano and triazole groups .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Optimization

ParameterOptimal ConditionReference
SolventDioxane
BaseTriethylamine
Temperature20–25°C
PurificationEthanol-DMF recrystallization

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
1^1H NMRSubstituent confirmation
HRMSMolecular weight validation
TLCPurity assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.